Tolpyralate
Overview
Description
Tolpyralate is a selective postemergence herbicide developed for weed control in corn. It possesses a unique chemical structure with a 1-alkoxyethyl methyl carbonate group on the N-ethyl pyrazole moiety. This compound shows high herbicidal activity against many weed species, including glyphosate-resistant Amaranthus tuberculatus . This compound targets 4-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the tyrosine degradation pathway, leading to the destruction of chlorophyll and subsequent death of susceptible weeds .
Mechanism of Action
Target of Action
Tolpyralate primarily targets the enzyme 4-hydroxyphenyl-pyruvate dioxygenase (HPPD) in plants . This enzyme plays a crucial role in the tyrosine degradation pathway .
Mode of Action
Upon absorption by the plant, this compound disrupts an essential function in the plant’s physiology . It blocks the production of the HPPD enzyme . This inhibition prevents the plant from producing plastoquinone and alpha-tocopherol compounds .
Biochemical Pathways
The inhibition of the HPPD enzyme by this compound disrupts the tyrosine degradation pathway . This disruption leads to the blockage of carotenoid biosynthesis in plants . Carotenoids are essential for photosynthesis, and their absence leads to the bleaching of new plant growth .
Pharmacokinetics
It is known that this compound is rapidly absorbed by leaf and stem tissue .
Result of Action
The primary result of this compound’s action is the bleaching of new plant growth . This occurs because the inhibition of the HPPD enzyme by this compound blocks carotenoid biosynthesis, which is essential for photosynthesis . Without carotenoids, the plant cannot carry out photosynthesis effectively, leading to the bleaching effect .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. This is because this compound has properties and characteristics associated with chemicals detected in groundwater and may leach into groundwater, particularly where soils are permeable, and the water table is shallow . Furthermore, this compound has a high potential for reaching surface water via runoff for several months or more after application, especially in poorly draining soils and soils with shallow groundwater .
Preparation Methods
Tolpyralate is synthesized using 2,6-dichlorotoluene as a raw material. The synthesis involves several steps:
- Preparation of the required acid via a Friedel-Crafts reaction with mesyl chloride.
- Regioselective aromatic substitution reaction under basic conditions.
- Palladium-catalyzed carbonylation under high pressure.
- O-acylation with a dione, followed by an O-acyl to C-acyl rearrangement to yield the pyrazole.
- Alkylation under phase transfer conditions to give this compound .
Chemical Reactions Analysis
Tolpyralate undergoes various chemical reactions, including:
Oxidation: Involves the transformation of functional groups within the molecule.
Reduction: Typically involves the addition of hydrogen or removal of oxygen.
Substitution: Commonly involves the replacement of one functional group with another.
Reagents and Conditions: Common reagents include thionyl chloride, N,N-dimethylformamide, and palladium catalysts.
Scientific Research Applications
Tolpyralate has several scientific research applications:
Chemistry: Used as a model compound to study herbicidal activity and enzyme inhibition.
Biology: Investigated for its effects on plant physiology and weed resistance mechanisms.
Industry: Widely used in agriculture for effective weed control in corn, enhancing crop yield and quality.
Comparison with Similar Compounds
Tolpyralate is compared with other Group 27 herbicides such as mesotrione and topramezone. While all these compounds inhibit the 4-hydroxyphenylpyruvate dioxygenase enzyme, this compound exhibits higher efficacy on a broader range of weed species when co-applied with atrazine. It provides superior control of certain weed species compared to mesotrione and topramezone .
Similar Compounds
- Mesotrione
- Topramezone
- Isoxaflutole
This compound’s unique chemical structure and high herbicidal activity make it a valuable tool in modern agriculture, particularly for managing glyphosate-resistant weeds .
Properties
IUPAC Name |
1-[2-ethyl-4-[3-(2-methoxyethoxy)-2-methyl-4-methylsulfonylbenzoyl]pyrazol-3-yl]oxyethyl methyl carbonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O9S/c1-7-23-20(31-14(3)32-21(25)29-5)16(12-22-23)18(24)15-8-9-17(33(6,26)27)19(13(15)2)30-11-10-28-4/h8-9,12,14H,7,10-11H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHLCSCRDVVEUQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C(=O)C2=C(C(=C(C=C2)S(=O)(=O)C)OCCOC)C)OC(C)OC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O9S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10894199 | |
Record name | Tolpyralate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1101132-67-5 | |
Record name | Tolpyralate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1101132675 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tolpyralate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10894199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (RS)-1-{1-ethyl-4-[4-mesyl-3-(2-methoxyethoxy)-o-toluoyl]pyrazol-5-yloxy}ethyl methyl carbonate; tolpyralate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TOLPYRALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U30799TIHE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mode of action of tolpyralate?
A1: this compound is a 4-HPPD-inhibiting herbicide. [] This enzyme is crucial in the tyrosine degradation pathway, which ultimately leads to the biosynthesis of carotenoids. Carotenoids protect chlorophyll from degradation by reactive oxygen species (ROS). By inhibiting 4-HPPD, this compound disrupts carotenoid production, leading to chlorophyll destruction and ultimately plant death. [, ]
Q2: Is there evidence that reactive oxygen species (ROS) play a role in this compound's herbicidal activity?
A2: Yes, research suggests a synergistic effect when this compound is combined with herbicides that generate ROS. This synergy was observed for the control of several broadleaf weed species, indicating that ROS generation enhances this compound's efficacy. []
Q3: Does this compound exhibit any residual activity?
A3: Yes, studies have shown that this compound, particularly when combined with atrazine, displays residual activity against glyphosate-resistant Canada fleabane. This residual activity was comparable to other industry standard herbicides. [, ]
Q4: What is the chemical structure of this compound?
A4: this compound features a unique 1-alkoxyethyl methyl carbonate group on the N-ethyl pyrazole moiety. This distinctive structure contributes to its high herbicidal activity against various weed species, including glyphosate-resistant ones. []
Q5: What adjuvants are recommended for use with this compound?
A5: Research suggests that the efficacy of this compound is often enhanced when combined with specific adjuvants. Methylated seed oil (MSO) is frequently recommended for use with this compound + atrazine mixtures for improved weed control across various species. [, , ]
Q6: Does the presence of Roundup WeatherMAX® influence the need for additional adjuvants?
A6: Studies indicate that the adjuvant system present in Roundup WeatherMAX® may be sufficient for optimal performance of this compound + atrazine mixtures. When these herbicides were combined with Roundup WeatherMAX®, the addition of MSO and/or UAN did not consistently lead to significant improvements in weed control. [, ]
Q7: What is the efficacy of this compound against multiple-herbicide-resistant (MHR) weeds?
A7: Research has shown this compound to be effective against certain MHR weeds. When combined with atrazine, this compound demonstrated control of MHR waterhemp comparable to other herbicide standards. [, , ] It also showed efficacy against glyphosate and cloransulam-methyl resistant horseweed, particularly when mixed with atrazine. []
Q8: Are there any documented cases of weed resistance to this compound?
A8: Yes, there is at least one documented case of resistance to this compound. A fall panicum accession from Wisconsin showed high resistance to this compound, attributed to an Asp-376Glu amino acid substitution in one copy of the ALS gene. []
Q9: Has any corn sensitivity to this compound been observed?
A9: Yes, while generally considered to have excellent crop tolerance, a case of severe this compound sensitivity was observed in a sweet corn inbred line. This sensitivity was not linked to the Nsf1 locus, which confers tolerance to many corn herbicides, including other HPPD-inhibitors. This suggests a novel genetic factor is responsible for this sensitivity. []
Q10: How does this compound interact with other herbicides?
A11: this compound is often used in combination with other herbicides, most commonly atrazine, to broaden the weed control spectrum and enhance efficacy. This combination has proven particularly effective against various weed species, including MHR waterhemp and Canada fleabane. [, , ]
Q11: Is there any information on the specific interactions between this compound and atrazine?
A12: Yes, research has shown that the interaction between this compound and atrazine can vary depending on the specific weed species, the application rate, and the evaluated response parameter. While often synergistic, additive interactions have also been observed. Therefore, broad generalizations about their interaction should be made cautiously. []
Q12: How does the interaction of this compound with atrazine compare to its interaction with other photosystem II (PSII) inhibitors?
A13: Studies have explored the use of alternative PSII inhibitors, like bromoxynil and bentazon, with this compound, particularly in regions where atrazine use is restricted. These combinations generally demonstrated good control of MHR waterhemp, with some interactions being synergistic. [] Similarly, in controlling GR horseweed, bromoxynil or bentazon proved to be effective alternatives to atrazine when tank-mixed with this compound. []
Q13: Does the addition of grass herbicides to a this compound + atrazine mixture provide any benefit?
A14: Yes, research suggests that adding a grass herbicide to a this compound + atrazine mixture can enhance weed control efficacy, particularly for annual grasses like barnyardgrass and foxtail species. This improvement was observed in late-season weed control without increasing corn injury. []
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